molecular formula C9H8Cl2O3 B080411 3,4-Dichlorobenzyloxyacetic acid CAS No. 13911-20-1

3,4-Dichlorobenzyloxyacetic acid

货号: B080411
CAS 编号: 13911-20-1
分子量: 235.06 g/mol
InChI 键: CICPXDRPEAWVIT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,4-Dichlorobenzyloxyacetic acid (3,4-DCBAA) is a chlorinated aromatic compound with the molecular formula C₉H₇Cl₂O₃ and a molecular weight of 243.06 g/mol. It is structurally characterized by a benzyloxyacetic acid backbone substituted with chlorine atoms at the 3- and 4-positions of the benzene ring.

Key metabolic studies in rats reveal that 3,4-DCBAA undergoes O-dealkylation at the benzyl carbon, forming 3,4-dichlorobenzoic acid, which is further conjugated to taurine (60.1% of the administered dose) and glycine (minor pathway). This taurine conjugation is atypical in rats, which predominantly utilize glycine for xenobiotic metabolism .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichlorobenzyloxyacetic acid typically involves the reaction of 3,4-dichlorobenzyl alcohol with chloroacetic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the ether bond between the benzyl alcohol and the chloroacetic acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may include steps such as purification and crystallization to obtain the compound in high purity.

化学反应分析

Types of Reactions

3,4-Dichlorobenzyloxyacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted benzyl derivatives.

科学研究应用

Chemical Properties and Mechanism of Action

3,4-Dichlorobenzyloxyacetic acid (C9H8Cl2O3) is characterized by the presence of two chlorine atoms on the benzene ring and an acetic acid moiety linked through an ether bond. The compound undergoes extensive metabolism in biological systems, primarily converting to a taurine conjugate in rats, which suggests its involvement in various biochemical pathways and cellular processes .

Herbicidal Applications

This compound has been investigated for its potential as a herbicide. It functions by inhibiting the growth of specific broadleaf weeds while being less harmful to grasses. Its mechanism involves disrupting normal plant growth patterns, making it useful for agricultural weed management.

Case Studies in Herbicide Efficacy

  • Field Trials : In controlled field trials, this compound was tested against common broadleaf weeds such as dandelions and clover. Results indicated a significant reduction in weed biomass compared to untreated controls .
  • Comparative Analysis : A study compared the efficacy of this compound with traditional herbicides like 2,4-Dichlorophenoxyacetic acid. The results showed that while both compounds effectively reduced weed populations, this compound had a lower impact on non-target grass species .

Biochemical Research

In laboratory settings, this compound has been utilized as a tool for studying plant cell growth and differentiation. It serves as a dedifferentiation hormone in plant tissue culture:

  • Cell Culture Studies : The compound is incorporated into Murashige and Skoog (MS) medium to promote callus formation from plant tissues. This application is crucial for genetic studies and the development of transgenic plants .

Environmental Impact Studies

Research has also focused on the environmental implications of using this compound as a herbicide:

  • Ecotoxicological Assessments : Studies have evaluated the effects of this compound on non-target aquatic organisms. Results indicated that while it effectively controls terrestrial weeds, its runoff can affect aquatic ecosystems if not managed properly .

Industrial Applications

The synthesis of this compound involves reactions that can be scaled for industrial production. The compound's synthesis typically includes:

  • Synthetic Routes : The reaction of 3,4-dichlorobenzyl alcohol with chloroacetic acid under basic conditions facilitates the formation of the ether bond necessary for its structure .

作用机制

The mechanism of action of 3,4-Dichlorobenzyloxyacetic acid involves its interaction with specific molecular targets and pathways. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. These effects may involve the modulation of enzyme activities or interactions with cellular receptors.

相似化合物的比较

To contextualize the properties of 3,4-DCBAA, we compare it with structurally and functionally related compounds, focusing on metabolism, toxicity, and applications.

Table 1: Structural and Functional Comparison

Compound Molecular Formula Substituents Key Applications/Metabolism Toxicity/Regulatory Notes
3,4-DCBAA C₉H₇Cl₂O₃ 3,4-Cl on benzene ring Antisickling agent; metabolized via taurine conjugation in rats Limited toxicity data; therapeutic focus
2,4-Dichlorophenoxyacetic acid (2,4-D) C₈H₆Cl₂O₃ 2,4-Cl on phenoxy ring Herbicide; metabolized to 2,4-dichlorophenol and excreted via urine IARC Group 2B (possible human carcinogen); EPA-regulated
3,5-Dichlorobenzoic acid C₇H₄Cl₂O₂ 3,5-Cl on benzene ring Industrial intermediate; no significant bioactivity reported Limited toxicity data
Caffeic Acid C₉H₈O₄ 3,4-OH on benzene ring Antioxidant, anticancer, anti-inflammatory; metabolized via glucuronidation/sulfation Generally recognized as safe (GRAS)
3,4-Dihydroxybenzoic acid C₇H₆O₄ 3,4-OH on benzene ring Laboratory chemical; induces oxidative stress in high doses Skin/eye irritant; corrosive

Key Findings from Comparative Analysis

Metabolic Pathways: 3,4-DCBAA exhibits a rare taurine conjugation pathway in rats, diverging from glycine-dominated metabolism seen in other chlorinated aromatics like 2,4-D . Caffeic acid and 3,4-dihydroxybenzoic acid undergo phase II metabolism (e.g., glucuronidation), reflecting their phenolic structures .

Structural Influence on Bioactivity :

  • The 3,4-dichloro substitution in 3,4-DCBAA enhances its antisickling activity compared to analogs like p-bromobenzyloxyacetic acid .
  • Hydroxyl groups in caffeic acid and 3,4-dihydroxybenzoic acid confer antioxidant properties but increase reactivity and toxicity risks .

3,4-DCBAA lacks extensive toxicological data, though its therapeutic use suggests controlled biological interactions .

Applications :

  • 3,4-DCBAA : Focused on antisickling therapy .
  • 2,4-D : Broad agricultural use as a herbicide .
  • Caffeic acid : Utilized in food, cosmetics, and pharmacological research due to antioxidant/anti-inflammatory effects .

Table 2: Metabolic and Toxicological Data

Compound Primary Metabolites Excretion Route (Rodents) Regulatory Status
3,4-DCBAA Taurine conjugate (60.1%), glycine conjugate, 3,4-dichlorohippurate Urine (77.4%) Experimental/therapeutic
2,4-D 2,4-Dichlorophenol, dichlorophenoxyethanol Urine EPA-regulated; IARC Group 2B
Caffeic acid Glucuronides, sulfates Urine/feces GRAS (FDA)

生物活性

3,4-Dichlorobenzyloxyacetic acid (3,4-DCBAA) is a chemical compound that has garnered attention for its biological activities, particularly in the context of its potential therapeutic applications. This article provides a comprehensive overview of the biological activity of 3,4-DCBAA, focusing on its metabolism, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its dichloro-substituted benzene ring and an ether functional group. Its chemical structure can be represented as follows:

C9H8Cl2O3\text{C}_9\text{H}_8\text{Cl}_2\text{O}_3

This structure contributes to its unique biological properties and interactions within biological systems.

Metabolism

Research indicates that 3,4-DCBAA undergoes extensive metabolism in vivo. A study involving rats demonstrated that after intraperitoneal administration, approximately 77.4% of the administered dose was recovered in urine within five days. The primary metabolite identified was a taurine conjugate, accounting for about 60.1% of the excretion products. Other metabolites included 3,4-dichlorohippurate and glycine conjugates . This metabolic pathway highlights the compound's potential for further pharmacological exploration.

Pharmacological Activity

Antisickling Agent : One of the most notable biological activities of 3,4-DCBAA is its role as an antisickling agent. It has been shown to reduce sickling in erythrocytes from patients with sickle cell disease. In vitro studies indicate that 3,4-DCBAA can increase the solubility of hemoglobin S, thereby mitigating the sickling process .

Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties. It has been suggested that 3,4-DCBAA may inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity could have implications for treating conditions characterized by inflammation .

Case Studies

Several case studies have highlighted the effects and potential risks associated with 3,4-DCBAA:

  • Case Study on Toxicity : A report indicated severe toxicity following exposure to a related compound (2,4-Dichlorophenoxyacetic acid), which shares structural similarities with 3,4-DCBAA. Although not directly related to 3,4-DCBAA, this case underscores the importance of understanding the safety profiles of chlorinated compounds .
  • Clinical Observations : Clinical observations have noted that while therapeutic doses may provide benefits in managing sickle cell disease, excessive exposure could lead to adverse effects due to its metabolic products. Monitoring and regulation are essential to prevent toxicity .

Research Findings

The following table summarizes key findings from various studies on the biological activity of 3,4-DCBAA:

Study Focus Findings
MetabolismExtensive metabolism with significant taurine conjugation; major urinary metabolites identified.
Anti-inflammatory ActivityPotential inhibition of pro-inflammatory cytokines; implications for therapeutic applications.
Toxicity Case StudyHighlights risks associated with similar chlorinated compounds; emphasizes need for safety assessments.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 3,4-Dichlorobenzyloxyacetic acid derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : Derivatives can be synthesized via nucleophilic substitution or condensation reactions. For example, hydrazide intermediates (e.g., 2,4-dichlorophenoxyacetic acid hydrazide) are refluxed in DMSO for 18 hours, followed by crystallization in water-ethanol (1:1 v/v) to achieve a 65% yield . Key parameters include solvent choice (e.g., absolute ethanol for Schiffs base formation), reflux duration (4–18 hours), and acid catalysis (5 drops of glacial acetic acid). Monitoring reaction progress via TLC and optimizing pH during crystallization improves purity.

Q. Which analytical techniques are suitable for quantifying this compound in biological matrices?

  • Methodological Answer : Reverse-phase HPLC with ion-pair chromatography is effective. Use a C18 column (4.6 × 150 mm, 5 µm) with a mobile phase of 20% acetonitrile in 20 mM phosphate buffer (pH 3.0) containing 4 mM sodium lauryl sulfate (SOS). SOS enhances peak resolution by modulating retention times (e.g., 3,4-DMHA retention at 8.5 minutes) . Validate the method with spike-recovery tests (1–5 µg/mL range, >96% recovery) and intra-day precision (<5% RSD).

Q. How should researchers characterize the crystallinity and thermal stability of synthesized derivatives?

  • Methodological Answer : Perform differential scanning calorimetry (DSC) to determine melting points (e.g., 141–143°C for triazole derivatives) . Complement with X-ray diffraction (XRD) to assess crystallinity and FT-IR to confirm functional groups (e.g., C=O stretch at 1680–1720 cm⁻¹). Thermogravimetric analysis (TGA) can evaluate thermal decomposition patterns.

Advanced Research Questions

Q. How does the metabolic pathway of this compound in rodents inform pharmacokinetic modeling?

  • Methodological Answer : Studies in rats show extensive conjugation with taurine, forming a major metabolite detectable in urine. Use LC-MS/MS to track parent compounds and metabolites in plasma/tissue homogenates. Model pharmacokinetics using compartmental analysis, incorporating first-order elimination (half-life ~6–8 hours) and volume of distribution (Vd ≈ 1.2 L/kg) . Compare with structurally related compounds (e.g., 2,4-D) to identify species-specific metabolic differences .

Q. What experimental strategies address discrepancies in reported toxicokinetic parameters of chlorinated aromatic acids?

  • Methodological Answer : Conduct cross-species comparative studies (e.g., rat vs. human hepatocytes) to resolve interspecies variability. For conflicting bioaccumulation data, use radiolabeled tracers (¹⁴C-labeled compounds) to quantify tissue distribution. Apply physiologically based pharmacokinetic (PBPK) modeling to integrate parameters like hepatic clearance and protein binding . Validate models with in vitro-in vivo extrapolation (IVIVE) techniques.

Q. How can in vitro models predict organ-specific bioaccumulation of this compound?

  • Methodological Answer : Use precision-cut liver/kidney slices or 3D organoids to assess tissue-specific uptake. Measure intracellular concentrations via LC-MS after 24-hour exposures. Correlate with logP values (estimated ~2.5–3.0) to predict lipid membrane permeability. For neurotoxicity risk, employ blood-brain barrier (BBB) co-culture models and quantify transendothelial electrical resistance (TEER) post-exposure .

Q. What advanced statistical methods are appropriate for analyzing dose-response relationships in chronic exposure studies?

  • Methodological Answer : Apply benchmark dose (BMD) modeling to estimate NOAEL/LOAEL thresholds. Use multivariate regression to adjust for covariates (e.g., age, co-exposures). For non-linear kinetics, implement mixed-effects models or Bayesian hierarchical frameworks. Validate with bootstrap resampling (1,000 iterations) to assess confidence intervals .

属性

IUPAC Name

2-[(3,4-dichlorophenyl)methoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O3/c10-7-2-1-6(3-8(7)11)4-14-5-9(12)13/h1-3H,4-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWZJIYRBTKZIPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1COCC(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70930360
Record name [(3,4-Dichlorophenyl)methoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70930360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13911-20-1, 82513-28-8
Record name (3,4-Dichlorophenyl)methoxyacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013911201
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dichlorobenzyloxyacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082513288
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [(3,4-Dichlorophenyl)methoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70930360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3,4-dichlorophenyl)methoxyacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.242
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。